4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid
Overview
Description
4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Enzyme Involvement
Research on the metabolic pathway of novel antidepressants has identified the role of Cytochrome P450 enzymes in the oxidation of compounds similar to 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid. These studies reveal the enzymes responsible for the metabolic transformations, providing insights into the drug metabolism and potential interactions (Hvenegaard et al., 2012).
Crystal Structure and Synthesis
The crystal structure of similar compounds has been studied to understand their molecular conformation, which is crucial for their pharmacological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) shows the conformation of its molecules in the asymmetric unit, providing a basis for understanding the interactions at the molecular level (Faizi et al., 2016).
Antimicrobial and Antiproliferative Properties
Studies have explored the synthesis of new derivatives with potential antimicrobial and antiproliferative properties. These research efforts aim to develop compounds that can serve as therapeutic agents for various diseases, including cancer. For example, benzochromene derivatives have shown potent cytotoxic activity against cancer cells, highlighting the therapeutic potential of these compounds in oncology (Ahagh et al., 2019).
Angiolytic Role in Tumoral Development
Research into the angiolytic role of piperazine-benzothiazole analogues on neovascularization, a key parameter in tumoral development, has provided insights into the potential use of these compounds in cancer treatment. The inhibition of angiogenesis represents a significant strategy in limiting tumor growth and metastasis (Al‐Ghorbani et al., 2016).
Mechanism of Action of HIV Entry Inhibitors
The mechanism of action of certain compounds as potent noncompetitive allosteric antagonists of the CCR5 receptor, with potent antiviral effects for HIV-1, has been investigated. This research offers valuable knowledge for the development of new therapeutic strategies against HIV, demonstrating the diverse applications of these compounds in virology (Watson et al., 2005).
Properties
IUPAC Name |
4-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)18-6-4-5-7-19(18)23-12-14-24(15-13-23)20(25)16-8-10-17(11-9-16)21(26)27/h4-11H,12-15H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMSLYHEHTWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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